1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(17-13-21-18-4-2-1-3-16(17)18)20(26)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(27)28/h1-8,13,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMBLTVIPJOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and a suitable halogenated precursor.
Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal properties. Studies have reported that related compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The incorporation of the nitrophenyl group is believed to enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity against microbial targets.
Anticancer Potential
Indole derivatives are well-known for their anticancer properties. The presence of the indole ring in this compound may facilitate interactions with various cellular pathways involved in cancer progression. Some studies have suggested that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione suggest potential interactions with neurotransmitter receptors, which could modulate mood and anxiety levels .
Synthesis Methodologies
The synthesis of this compound can be approached through several methodologies:
- One-Pot Synthesis : This method allows for efficient synthesis by combining multiple reaction steps into a single process, reducing time and resource consumption. For example, a one-pot synthesis involving indoles and ethane-1,2-diones has been reported to yield high purity and yield .
- Catalytic Methods : Utilizing catalysts such as iodine or transition metals can enhance reaction rates and selectivity during the synthesis of indole derivatives . These methods often lead to cleaner reactions with fewer by-products.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives against common bacterial strains. The results indicated that compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics like chloramphenicol .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological assessment, a series of indole-piperazine hybrids were tested for their effects on anxiety-related behaviors in animal models. The findings suggested that these compounds could effectively reduce anxiety-like behaviors, supporting their potential as therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Profiles
The following table compares structural variations and reported activities of analogs:
Key Observations :
- Piperazine Substitution : The 4-nitrophenyl group in the target compound likely enhances binding to electron-deficient receptor pockets compared to methoxy or benzoyl groups .
- Indole Modifications : Substitutions like 4,7-dimethoxy () or alkyl groups () alter lipophilicity and receptor selectivity.
Physicochemical Properties
*Calculated using ChemDraw and analogous data from .
Q & A
Q. Table 1: Representative Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | PPAA | 10 | 78 |
| Acetone | DCC | 25 | 62 |
| THF | EDCI | 15 | 57 |
Basic: How is structural characterization of this compound validated?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Key peaks include indole NH (~12 ppm), nitrophenyl aromatic protons (7.5–8.5 ppm), and piperazine methylene groups (2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 435.4 (C₂₃H₂₁N₄O₅).
- HPLC Purity : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .
Advanced: What computational methods are used to predict biological target interactions?
Answer:
Molecular docking and MD simulations are employed to study interactions with receptors like NMDA or HIV-1 gp120:
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity analysis. The nitrophenyl group shows strong π-π stacking with aromatic residues in NMDA receptors .
- Pharmacophore Modeling : Indole and dione moieties are critical for hydrogen bonding with GluN2B subunits (ΔG ≈ -9.2 kcal/mol) .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| NMDA Receptor (GluN2B) | -9.2 | H-bond (Asp101), π-π (Tyr109) |
| HIV-1 gp120 | -8.7 | Van der Waals (Leu371) |
Advanced: How do structural modifications (e.g., fluorination) impact anticancer activity?
Answer:
Fluorination at the indole or nitrophenyl group enhances metabolic stability and target selectivity:
Q. Table 3: Anticancer Activity of Derivatives
| Substituent | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| 4-NO₂ (Parent) | 6.5 | 8.2 |
| 4-F | 2.1 | 3.4 |
| 3-Cl | 4.8 | 6.9 |
Advanced: What in vivo models validate its pharmacokinetic profile?
Answer:
Rodent models are used to assess absorption and toxicity:
- Bioavailability : Oral administration in rats shows 42% bioavailability, with Tmax at 2 hours .
- Metabolism : CYP3A4-mediated oxidation of the indole ring produces inactive metabolites detectable via LC-MS/MS .
- Toxicity : No hepatotoxicity at doses ≤50 mg/kg, but nephrotoxicity observed at 100 mg/kg .
Basic: How are crystallographic parameters determined for this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) resolves the planar conformation of the dione group and piperazine chair structure:
- Key Parameters : Space group P2₁/c, unit cell dimensions a = 8.21 Å, b = 12.34 Å, c = 14.56 Å .
- Torsion Angles : The indole-dione dihedral angle is 12.5°, indicating partial conjugation .
Advanced: What contradictory data exist regarding its mechanism of action?
Answer:
Discrepancies arise in reported targets:
- NMDA vs. HIV-1 : While some studies suggest NMDA receptor antagonism (Ki = 18 nM) , others highlight HIV-1 gp120 inhibition (EC₅₀ = 0.8 µM) .
- Resolution : Target specificity may depend on substituents; nitrophenyl groups favor NMDA, while benzoylpiperazine derivatives target viral entry .
Basic: What stability challenges arise during storage?
Answer:
The compound degrades under UV light and humid conditions:
- Light Sensitivity : 15% decomposition after 48 hours under UV (λ = 254 nm). Use amber vials for storage .
- Hydrolysis : The dione group reacts with water at pH < 5, forming carboxylic acid byproducts. Store at -20°C in desiccators .
Advanced: How does it compare to analogs like BMS-488043 in clinical relevance?
Answer:
BMS-488043 (an azaindole derivative) shows superior antiviral activity but lower solubility:
- HIV-1 Inhibition : BMS-488043 (EC₅₀ = 0.2 µM) vs. parent compound (EC₅₀ = 2.4 µM) .
- Solubility : Parent compound: 1.48 mg/mL in DMSO; BMS-488043: 0.92 mg/mL .
Advanced: What analytical methods resolve enantiomeric impurities?
Answer:
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
